

# An In-Depth Technical Review of 2-(Aminomethyl)-N,N-dimethylaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(aminomethyl)-N,N-dimethylaniline

**Cat. No.:** B1271461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(aminomethyl)-N,N-dimethylaniline**, a substituted aniline derivative of interest in chemical synthesis and potential pharmacological applications. This document details its chemical properties, outlines plausible synthetic routes based on established organic chemistry principles, and discusses the general biological relevance of related compounds, while highlighting the current gap in specific research on this particular molecule.

## Core Chemical and Physical Properties

**2-(Aminomethyl)-N,N-dimethylaniline**, with the canonical SMILES representation CN(C)c1ccccc1CN, possesses the molecular formula C<sub>9</sub>H<sub>14</sub>N<sub>2</sub> and a molecular weight of 150.22 g/mol. While detailed experimental data remains limited in publicly accessible literature, its fundamental properties can be summarized as follows.

| Property          | Value                                         | Source                                  |
|-------------------|-----------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> | -                                       |
| Molecular Weight  | 150.22 g/mol                                  | -                                       |
| CAS Number        | 57678-45-2                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | 2-(Aminomethyl)-N,N-dimethylaniline           | -                                       |
| Synonyms          | N'-(2-(dimethylamino)benzyl)amine             | -                                       |

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(aminomethyl)-N,N-dimethylaniline** is not readily available in peer-reviewed literature. However, based on standard organic synthesis methodologies for analogous compounds, two primary synthetic pathways can be proposed: the reduction of a nitro precursor and the alkylation of an amine precursor.

### Synthetic Pathway 1: Reduction of N,N-Dimethyl-2-nitrobenzylamine

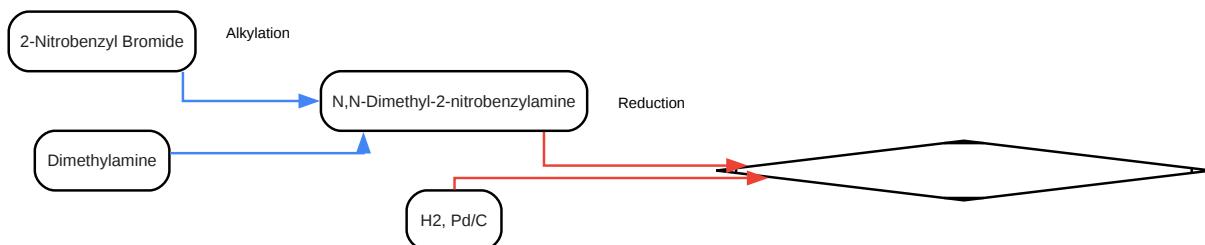
This common and effective method for preparing primary anilines involves the reduction of a corresponding nitroaromatic compound. The synthesis would proceed in two main steps: the formation of the N,N-dimethyl-2-nitrobenzylamine intermediate, followed by its reduction to the target compound.

#### Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzylamine

A plausible method for this step is the reaction of 2-nitrobenzyl halide (e.g., bromide or chloride) with dimethylamine.

- Reaction: 2-nitrobenzyl bromide + (CH<sub>3</sub>)<sub>2</sub>NH → N,N-Dimethyl-2-nitrobenzylamine + HBr
- Experimental Protocol (Hypothetical):

- In a round-bottom flask, dissolve 2-nitrobenzyl bromide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
- Cool the solution to 0°C in an ice bath.
- Add a solution of dimethylamine (2.2 equivalents, typically as a solution in THF or ethanol) dropwise to the cooled solution with constant stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-nitrobenzylamine.
- Purify the product via column chromatography on silica gel.


#### Step 2: Reduction of N,N-Dimethyl-2-nitrobenzylamine

The nitro group can be reduced to a primary amine using various established methods, including catalytic hydrogenation or metal-acid reductions.[\[3\]](#)[\[4\]](#)

- Reaction: N,N-Dimethyl-2-nitrobenzylamine + Reducing Agent → **2-(Aminomethyl)-N,N-dimethylaniline**
- Experimental Protocol (Catalytic Hydrogenation - Hypothetical):
  - Dissolve N,N-dimethyl-2-nitrobenzylamine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
  - Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
  - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

- Stir the reaction vigorously until the consumption of hydrogen ceases.
- Monitor the reaction by TLC until the starting material is fully consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the desired **2-(aminomethyl)-N,N-dimethylaniline**.
- Further purification can be achieved by distillation under reduced pressure or column chromatography if necessary.

DOT Script for Synthetic Pathway 1



[Click to download full resolution via product page](#)

A diagram illustrating the proposed two-step synthesis of **2-(aminomethyl)-N,N-dimethylaniline** via a nitro-intermediate.

## Synthetic Pathway 2: Alkylation of 2-Aminobenzylamine

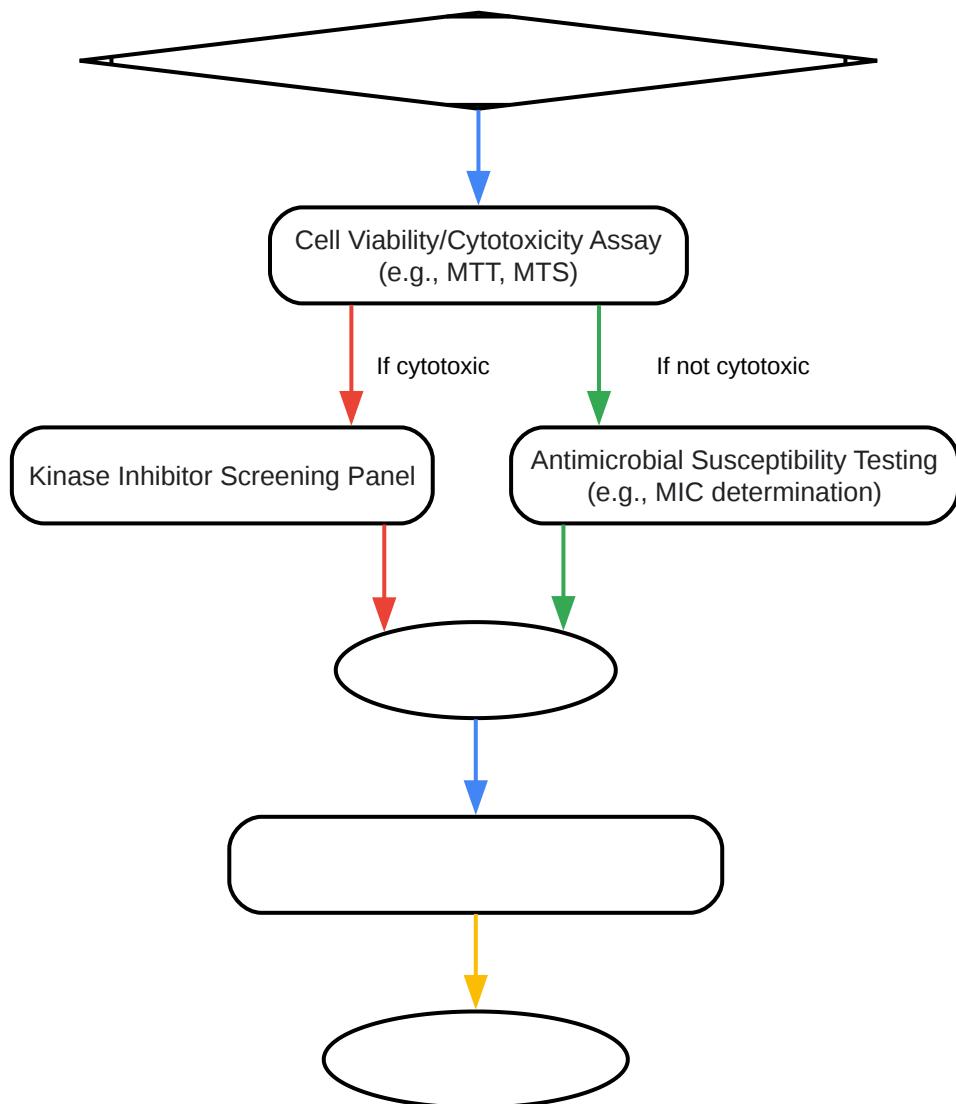
This pathway involves the direct methylation of the primary aliphatic amine of 2-aminobenzylamine. However, controlling the selectivity of N-alkylation can be challenging, as over-alkylation to form quaternary ammonium salts is a common side reaction.<sup>[5][6]</sup> A regioselective approach would be necessary to favor methylation of the more nucleophilic benzylamine over the less nucleophilic aniline amine.

- Reaction: 2-Aminobenzylamine + Methylating Agent → **2-(Aminomethyl)-N,N-dimethylaniline**
- Experimental Protocol (Hypothetical Reductive Amination):
  - Dissolve 2-aminobenzylamine (1 equivalent) in a suitable solvent like methanol.
  - Add an excess of formaldehyde (as an aqueous solution, formalin) to the mixture.
  - Add a reducing agent such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) portion-wise at 0°C.
  - Allow the reaction to warm to room temperature and stir for 24-48 hours.
  - Monitor the reaction by TLC.
  - Quench the reaction by carefully adding an aqueous acid solution.
  - Make the solution basic with an aqueous solution of sodium hydroxide.
  - Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  - Purify the product by column chromatography.

#### DOT Script for Synthetic Pathway 2

*A diagram showing a potential one-step synthesis of **2-(aminomethyl)-N,N-dimethylaniline** via reductive amination.*

## Biological Activities and Signaling Pathways


There is currently a significant lack of published data on the specific biological activities of **2-(aminomethyl)-N,N-dimethylaniline**. However, the broader class of substituted anilines and benzylamines are known to exhibit a wide range of pharmacological properties.

Aniline derivatives are key structural motifs in many approved drugs and are explored in various therapeutic areas. For instance, certain 2-substituted aniline pyrimidine derivatives have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer progression.<sup>[7]</sup> This suggests that the structural backbone of **2-(aminomethyl)-N,N-dimethylaniline** could potentially be a scaffold for the development of kinase inhibitors.

Furthermore, the general class of aromatic amines has been studied for a variety of biological effects, including antimicrobial and anticancer activities. The substitution pattern on the aniline ring plays a crucial role in determining the specific biological activity and mechanism of action.

Given the absence of specific data, a hypothetical workflow for the initial biological screening of **2-(aminomethyl)-N,N-dimethylaniline** is presented below.

DOT Script for a Hypothetical Biological Screening Workflow



[Click to download full resolution via product page](#)

A flowchart depicting a hypothetical workflow for the initial biological evaluation of **2-(aminomethyl)-N,N-dimethylaniline**.

## Conclusion and Future Directions

**2-(Aminomethyl)-N,N-dimethylaniline** is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is scarce, its synthesis is achievable through established organic chemistry reactions. The lack of biological data presents an opportunity for researchers to investigate its potential pharmacological activities, particularly in the areas of kinase inhibition and antimicrobial effects, where related aniline derivatives have shown promise. Future research should focus on the definitive

synthesis and characterization of this compound, followed by systematic biological screening to elucidate its potential therapeutic value.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 57678-45-2|2-(Aminomethyl)-N,N-dimethylaniline|BLD Pharm [bldpharm.com]
- 3. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Review of 2-(Aminomethyl)-N,N-dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271461#literature-review-on-2-aminomethyl-n-n-dimethylaniline>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)